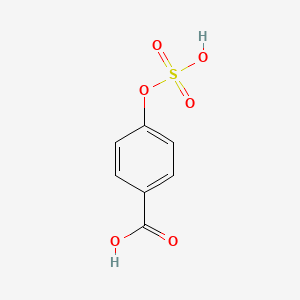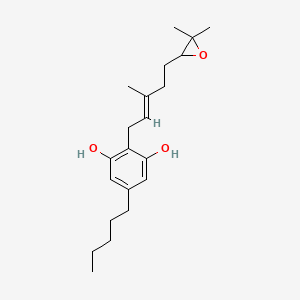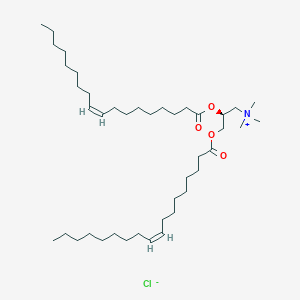
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is a cationic lipid commonly used in the formulation of lipid nanoparticles and liposomes. It is known for its ability to form stable complexes with nucleic acids, making it a valuable tool in gene delivery systems. This compound is particularly notable for its role in the development of lipid-based drug delivery systems, including those used in mRNA vaccines.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is typically synthesized through the esterification of oleic acid with 3-(dimethylamino)-1,2-propanediol, followed by quaternization with methyl chloride. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the esterification and quaternization processes .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves large-scale esterification and quaternization reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
化学反応の分析
Types of Reactions
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) primarily undergoes substitution reactions due to its cationic nature. It can interact with negatively charged molecules, such as nucleic acids, to form stable complexes. Additionally, it can participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) include nucleic acids, phospholipids, and other cationic lipids. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized to maintain the stability of the lipid-nucleic acid complexes .
Major Products Formed
The major products formed from reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) are lipid-nucleic acid complexes, which are used in gene delivery systems. These complexes are designed to protect nucleic acids from degradation and facilitate their delivery into target cells .
科学的研究の応用
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles and liposomes for drug delivery.
Biology: It facilitates the delivery of nucleic acids into cells, making it a valuable tool in genetic research and therapy.
Medicine: It is a key component in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: It is used in the development of lipid-based drug delivery systems for various therapeutic applications
作用機序
The mechanism of action of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves its ability to form stable complexes with nucleic acids through electrostatic interactions. The cationic nature of the compound allows it to bind to negatively charged nucleic acids, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the nucleic acids can exert their therapeutic effects by upregulating or downregulating specific proteins .
類似化合物との比較
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is often compared with other cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). While all these compounds are used in gene delivery systems, 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is unique in its ability to form highly stable complexes with nucleic acids, making it particularly effective in protecting and delivering genetic material .
List of Similar Compounds
- N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
特性
分子式 |
C42H80ClNO4 |
|---|---|
分子量 |
698.5 g/mol |
IUPAC名 |
[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m0./s1 |
InChIキー |
KSXTUUUQYQYKCR-KVINLOACSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)

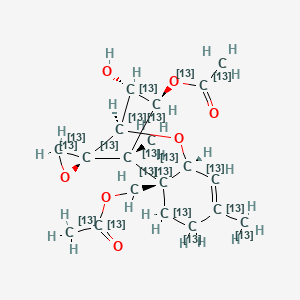
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
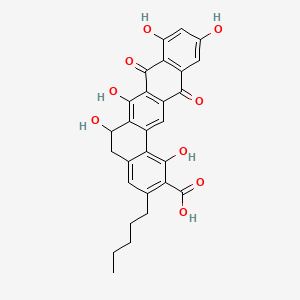
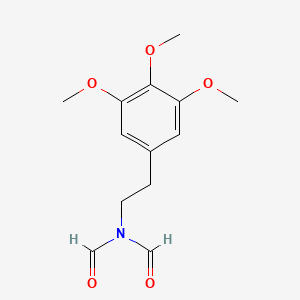
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)



![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
